ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
ETHYL 3-[(CYCLOHEXYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(CYCLOHEXYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl ester group: This step involves esterification of the carboxylic acid group using ethanol in the presence of a strong acid catalyst.
Cyclohexylamino group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(CYCLOHEXYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclohexylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
ETHYL 3-[(CYCLOHEXYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[(CYCLOHEXYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-[(PHENYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
- ETHYL 3-[(MORPHOLINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 3-[(CYCLOHEXYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-3-20-14(19)12-9-11(16-17(12)2)13(18)15-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,15,18) |
InChI Key |
VOSMMPSGOFMGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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